(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride

Parkinson's disease pharmacokinetics prodrug half-life extension

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride (CAS 1246370-78-4), also referred to as L-DOPA-amide hydrochloride, 3-Hydroxy-L-tyrosinamide hydrochloride, or DopAmide HCl, is the hydrochloride salt of the (S)-enantiomer of 3,4-dihydroxyphenylalaninamide. It is a synthetic levodopa (L-DOPA) analogue in which the α-carboxylic acid group of L-DOPA is replaced by a primary amide, yielding a molecular formula of C₉H₁₃ClN₂O₃ (MW 232.66 g/mol) with a defined (S)-configuration at the α-carbon.

Molecular Formula C9H13ClN2O3
Molecular Weight 232.66
CAS No. 1246370-78-4
Cat. No. B2537543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride
CAS1246370-78-4
Molecular FormulaC9H13ClN2O3
Molecular Weight232.66
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl
InChIInChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H/t6-;/m0./s1
InChIKeyUNHOHVHNGUNDRU-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide Hydrochloride (CAS 1246370-78-4) and Why Procurement Teams Should Care


(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride (CAS 1246370-78-4), also referred to as L-DOPA-amide hydrochloride, 3-Hydroxy-L-tyrosinamide hydrochloride, or DopAmide HCl, is the hydrochloride salt of the (S)-enantiomer of 3,4-dihydroxyphenylalaninamide . It is a synthetic levodopa (L-DOPA) analogue in which the α-carboxylic acid group of L-DOPA is replaced by a primary amide, yielding a molecular formula of C₉H₁₃ClN₂O₃ (MW 232.66 g/mol) with a defined (S)-configuration at the α-carbon [1]. This structural modification fundamentally alters the compound's physicochemical and pharmacokinetic profile relative to its parent amino acid L-DOPA, making it a water-soluble, slow-release L-DOPA prodrug that requires enzymatic hydrolysis prior to decarboxylation [2]. The hydrochloride salt form further enhances aqueous solubility compared to the free base (CAS 350792-26-6), a critical factor for formulation scientists and in vivo researchers who require reproducible dosing without organic co-solvents .

Why L-DOPA, the Free Base, or Racemic DOPA Amide Cannot Substitute for (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide Hydrochloride


Substituting (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride with L-DOPA, the corresponding free base, or a racemic mixture introduces critical differences that compound across pharmacokinetic, solubility, stereochemical, and formulation domains. L-DOPA (CAS 59-92-7) is poorly water-soluble (~1 mg/mL at neutral pH), exhibits a short plasma half-life (0.75–1.5 h), and is directly decarboxylated by aromatic L-amino acid decarboxylase (AAAD), producing pulsatile dopamine peaks linked to motor complications . The free base form of the amide (CAS 350792-26-6) lacks the hydrochloride counterion, reducing aqueous solubility and potentially complicating precise dosing in aqueous formulations . The (R)-enantiomer (D-DOPA amide) is not recognized by endogenous aminopeptidases for hydrolysis and would not serve as an L-DOPA prodrug, representing wasted material and confounding biological results [1]. The quantitative evidence below demonstrates that the combination of (S)-stereochemistry, amide functionality, and hydrochloride salt form in this specific compound produces a distinct pharmacological and pharmaceutical profile that cannot be replicated by any single alternative [2].

Quantitative Comparator Evidence: Where (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide HCl Outperforms L-DOPA and Analogs


Extended Plasma Elimination Half-Life: 4.1 Hours vs. 2.9 Hours for L-DOPA

In a direct head-to-head pharmacokinetic study by Atlas (2016), administration of L-DOPA-amide (DopAmide) to rats resulted in a plasma elimination half-life (t₁/₂) of L-DOPA of 4.1 hours, compared to 2.9 hours following administration of an equimolar dose of L-DOPA itself [1]. This represents a 41% prolongation of systemic L-DOPA exposure. The extended half-life is attributed to the requirement for rate-limiting enzymatic hydrolysis of the amide bond by aminopeptidases before L-DOPA becomes available for decarboxylation or metabolism [1].

Parkinson's disease pharmacokinetics prodrug half-life extension

Doubled Duration of Motor Effect in the 6-OHDA-Lesioned Rat Model: 4 Hours vs. 2 Hours

In the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, the gold-standard behavioral model of Parkinson's disease, Atlas (2016) demonstrated that DopAmide maintained steady contralateral rotations for up to 4 hours post-administration, compared with only 2 hours for an equimolar dose of L-DOPA [1]. This 100% increase in the duration of the motor response directly reflects sustained dopamine delivery at striatal dopaminergic neurons, enabled by the rate-limiting amide hydrolysis step that prevents rapid, unregulated decarboxylation [1].

Parkinson's disease animal model 6-OHDA lesion contralateral rotation

Enhanced Aqueous Solubility: Hydrochloride Salt Enables Solvent-Free Formulation vs. Poorly Soluble L-DOPA

The replacement of the carboxylic acid group of L-DOPA with a primary amide neutralizes the zwitterionic character at physiological pH, and the hydrochloride salt further enhances aqueous solubility [1][2]. While L-DOPA exhibits poor water solubility of approximately 0.99 mg/mL at neutral pH (requiring acidic conditions, co-solvents, or heating for dissolution), L-DOPA-amide hydrochloride is described as water-soluble and readily dissolves in aqueous media without the need for organic co-solvents [2]. The patent literature explicitly states that the amide renders these compounds 'less hydrophilic' as neutral molecules at physiological pH compared to the zwitterionic L-DOPA, yet the hydrochloride salt counterion restores and enhances aqueous solubility [1]. This solubility advantage is structural, not incremental, and arises from the convergence of amide functionality with salt formation—a property absent in L-DOPA, the free base amide, and the D-enantiomer [1].

aqueous solubility formulation development hydrochloride salt advantage

Aqueous Formulation Stability ≥24 Hours at Room Temperature vs. Rapid Oxidative Degradation of L-DOPA Solutions

Patent US 20170296491 (NeuroDerm Ltd.) discloses that aqueous pharmaceutical compositions comprising a levodopa amide compound or its salt are stable for at least 24 hours at room temperature, with certain buffered formulations achieving stability for 48, 72, or 96 hours, and even up to one year under appropriate storage conditions [1]. In contrast, L-DOPA in aqueous solution is notoriously susceptible to oxidative degradation, forming melanin-like pigments and losing potency within hours at neutral pH, necessitating fresh preparation or low-pH storage with antioxidants [2]. The amide modification, combined with the hydrochloride salt, reduces the catechol moiety's susceptibility to auto-oxidation and eliminates the decarboxylation-prone carboxylic acid group, conferring superior solution stability [1].

pharmaceutical stability aqueous formulation oxidative degradation

Rate-Limiting Enzymatic Hydrolysis Confers Resistance to Premature Decarboxylation—A Mechanistic Advantage Over L-DOPA

L-DOPA is directly decarboxylated by aromatic L-amino acid decarboxylase (AAAD, EC 4.1.1.28) in the periphery and brain, producing rapid, uncontrolled dopamine spikes that drive pulsatile receptor stimulation [1]. In contrast, L-DOPA-amide (DopAmide) is not a substrate for AAAD; it must first undergo hydrolysis of the amide bond by aminopeptidase enzymes to release L-DOPA, which is then available for decarboxylation [1][2]. This introduces a rate-limiting enzymatic step that slows and stabilizes dopamine production. The mechanistic consequence is empirically validated by the extended half-life and prolonged motor effect described above. Furthermore, this resistance to direct decarboxylation means that L-DOPA-amide could theoretically be administered without a peripheral decarboxylase inhibitor (e.g., carbidopa), simplifying treatment regimens—a claim explicitly made in the patent and forum literature [2][3].

prodrug activation enzymatic hydrolysis decarboxylase resistance

Diacetyl Derivative of L-DOPA Amide (11b) Demonstrates Superior Oral Activity Over L-DOPA, Validating the Amide Prodrug Scaffold

In a structure-activity relationship study by Zhou et al. (2010), a series of L-DOPA amide derivatives were evaluated in the 6-OHDA-lesioned rat model. The diacetyl derivative of L-DOPA amide (compound 11b) was found to be more active than L-DOPA after oral administration and generated plasma levels of L-DOPA within the therapeutic range for an antiparkinsonian effect in humans [1][2]. This finding validates the L-DOPA amide scaffold as a privileged prodrug platform: the parent amide (the compound represented by CAS 1246370-78-4) serves as both an active research tool and a synthetic precursor for further-derivatized prodrugs with optimized oral bioavailability [1]. While the parent hydrochloride salt is primarily used in parenteral and research applications, the demonstrated superiority of amide-based prodrugs over L-DOPA reinforces that the core amide modification—not merely the specific derivative—drives the pharmacokinetic advantage [1].

oral prodrug Parkinson's disease pharmacotherapy diacetyl L-DOPA amide

Where (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide HCl Delivers a Measurable Advantage: Validated Application Scenarios


Sustained-Release Dopaminergic Stimulation in Preclinical Parkinson's Disease Models

For in vivo pharmacology teams using the 6-OHDA-lesioned rat model, this compound provides a 100% longer duration of motor effect (4 h vs. 2 h) and a 41% longer plasma half-life (4.1 h vs. 2.9 h) compared to L-DOPA, as directly demonstrated by Atlas (2016) [1]. This enables experimental protocols requiring sustained dopaminergic tone over multi-hour windows without repeated dosing, reducing animal handling stress and enabling more physiologically relevant continuous dopamine receptor stimulation paradigms. The aqueous solubility of the hydrochloride salt ensures reproducible dosing without organic co-solvents that could confound behavioral or neurochemical endpoints [1].

Aqueous Parenteral Formulation Development for Continuous Infusion Therapy

The combination of water solubility (conferred by the amide modification and hydrochloride salt), ≥24-hour room-temperature stability of aqueous buffered formulations (per US Patent 20170296491), and resistance to direct decarboxylation makes this compound uniquely suitable for continuous subcutaneous or intravenous infusion formulation development [2][1]. Unlike L-DOPA, which requires acidic conditions (pH <4), antioxidants, and frequent solution replacement due to oxidative degradation, levodopa amide hydrochloride can be formulated as a stable, neutral-pH infusion solution, directly addressing the 'rescue therapy' concept proposed by Atlas for managing off-episodes in advanced Parkinson's disease [2].

Medicinal Chemistry Starting Material for Next-Generation Oral L-DOPA Prodrugs

For synthetic medicinal chemistry teams, this compound serves as the validated core scaffold for derivatization into orally bioavailable L-DOPA prodrugs. Zhou et al. (2010) demonstrated that the diacetyl derivative of L-DOPA amide (11b) was more active than L-DOPA after oral administration, achieving therapeutic plasma L-DOPA levels—a result that identifies the L-DOPA amide backbone as a privileged prodrug template [3]. Procurement of the hydrochloride salt provides the optimal starting material for acylation, esterification, or conjugation reactions, with the salt form offering superior solubility during synthesis and the amide group serving as both a protecting group and a pharmacokinetic modifier [3].

Mechanistic Studies of Dopamine Tone Regulation Without Decarboxylase Inhibitor Confounds

Investigators studying the kinetics of striatal dopamine production and the role of AAAD regulation can use this compound to isolate the contribution of the prodrug hydrolysis step from the subsequent decarboxylation step. Because L-DOPA-amide is not a substrate for AAAD and requires aminopeptidase-mediated hydrolysis prior to L-DOPA release, researchers can independently probe the two enzymatic processes that conventional L-DOPA administration conflates [1][4]. This is particularly valuable for studies examining whether aminopeptidase activity in the brain parenchyma can serve as an endogenous rate-limiting mechanism for dopamine production—a hypothesis that cannot be tested using L-DOPA alone [1].

Quote Request

Request a Quote for (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.